molecular formula C12H5BrCl2N2O B597731 4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine CAS No. 1206981-64-7

4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine

Cat. No.: B597731
CAS No.: 1206981-64-7
M. Wt: 343.989
InChI Key: PGJONSWOWDTUEE-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine (CAS: 1206981-64-7, MFCD22549631) is a heterocyclic compound featuring an oxazole ring fused to a pyridine core at positions 5,4-c. Key substituents include a bromine atom at position 4 of the pyridine ring and a 2,6-dichlorophenyl group at position 2 of the oxazole moiety . This compound is synthesized for applications in medicinal chemistry and materials science, with a purity of 95% as reported in commercial catalogs .

Properties

IUPAC Name

4-bromo-2-(2,6-dichlorophenyl)-[1,3]oxazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrCl2N2O/c13-11-10-8(4-5-16-11)17-12(18-10)9-6(14)2-1-3-7(9)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJONSWOWDTUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(O2)C(=NC=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzonitrile with 4-bromo-2-aminopyridine in the presence of a suitable base and solvent . The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and target involved .

Comparison with Similar Compounds

Structural Analogues in the Oxazolo[5,4-c]pyridine Family

  • 4-Chloro-2-methyloxazolo[5,4-c]pyridine (CAS: 1354831-15-4) :

    • Structural Differences : Replaces the bromine and dichlorophenyl groups with chlorine and methyl substituents.
    • Physicochemical Properties : Molecular formula C₇H₅ClN₂O, molar mass 168.58 g/mol .
    • Applications : Used as a precursor in organic synthesis due to its simpler substitution pattern .
  • 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine: Structural Differences: Contains a saturated tetrahydropyridine ring instead of the aromatic pyridine core.

Heterocyclic Variants with Different Ring Systems

Imidazo[4,5-c]pyridine Derivatives
  • 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine (CAS: 1334411-79-8) :
    • Structural Differences : Substitutes the oxazole ring with an imidazole ring.
    • Properties : Molecular formula C₁₂H₆BrCl₂N₃, molecular weight 343.01 g/mol, 98% purity .
    • Synthetic Relevance : Demonstrated in combinatorial chemistry libraries for drug discovery .
Thiazolo[5,4-c]pyridine Derivatives
  • 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine :
    • Structural Differences : Replaces the oxygen atom in oxazole with sulfur.
    • Physicochemical Data : Molecular formula C₁₂H₆Cl₂N₂S, molecular weight 281.17 g/mol .
    • Electronic Properties : Sulfur’s electronegativity alters electron density, influencing reactivity in catalysis .

Pyridine Derivatives with Similar Substitution Patterns

  • 4-(4-Bromophenyl)-2,6-diphenylpyridine :

    • Structural Differences : Lacks the fused oxazole ring but shares the 4-bromophenyl substitution.
    • Applications : Used in electroluminescent materials and supramolecular chemistry .
  • 5-Bromo-2,4-dichloro-3-nitropyridine: Substitution Pattern: Features bromine, chlorine, and nitro groups on a pyridine ring.

Key Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Purity Key Functional Groups
Target Compound C₁₂H₆BrCl₂NO 343.45 95% Bromine, dichlorophenyl, oxazole
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo C₁₂H₆BrCl₂N₃ 343.01 98% Bromine, dichlorophenyl, imidazole
2-(2,6-Dichlorophenyl)thiazolo C₁₂H₆Cl₂N₂S 281.17 95% Dichlorophenyl, thiazole

Biological Activity

4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies. The compound's structure and properties will also be discussed.

Chemical Structure and Properties

The chemical formula for this compound is C12H7BrCl2N2OC_{12}H_{7}BrCl_{2}N_{2}O with a molecular weight of approximately 318.05 g/mol. The compound features a bromine atom and two chlorine atoms in its structure, which may influence its reactivity and biological interactions.

Structural Formula

4 Bromo 2 2 6 dichlorophenyl oxazolo 5 4 c pyridine\text{4 Bromo 2 2 6 dichlorophenyl oxazolo 5 4 c pyridine}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, research conducted on various derivatives of oxazolo[5,4-c]pyridine has shown promising results against multi-drug resistant bacteria. The compound's mechanism appears to involve the inhibition of DNA gyrase, an essential enzyme for bacterial replication.

Table 1: Antimicrobial Activity Summary

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The mechanism by which this compound exerts its antimicrobial effects is primarily through the inhibition of bacterial DNA gyrase. This enzyme is crucial for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound effectively halts bacterial growth and reproduction.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies on human cell lines indicated that while the compound exhibits significant antimicrobial activity, it also demonstrates moderate cytotoxicity at higher concentrations.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

Case Study: Antimicrobial Evaluation

In a study published in 2020, researchers synthesized several derivatives of oxazolo[5,4-c]pyridine and tested their antimicrobial efficacy. Among these derivatives, this compound was noted for its superior activity against Gram-positive bacteria compared to other tested compounds.

Research Findings: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of halogen substituents significantly enhances the biological activity of oxazolo[5,4-c]pyridine derivatives. The introduction of bromine and chlorine atoms appears to increase lipophilicity and improve cell membrane permeability.

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